Cas no 2851-09-4 (2-(piperidin-1-yl)-1,3-benzoxazole)
2-(Piperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a piperidinyl group at the 2-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a scaffold for bioactive molecule development. The piperidine moiety enhances solubility and bioavailability, while the benzoxazole ring contributes to stability and binding affinity in target interactions. Its synthetic utility is underscored by its role as an intermediate in the preparation of compounds with potential CNS activity, antimicrobial properties, or kinase inhibition. The compound's balanced lipophilicity and electron-rich framework make it valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

2851-09-4 structure
Product name:2-(piperidin-1-yl)-1,3-benzoxazole
2-(piperidin-1-yl)-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-piperidinobenzoxazole
- Benzoxazole, 2-(1-piperidinyl)-; Benzoxazole, 2-piperidino-; 2-Piperidinobenzoxazole; 2-(piperidin-1-yl)-1,3-benzoxazole
- 2-(piperidin-1-yl)-1,3-benzoxazole
- 2851-09-4
- AKOS000671223
- Benzoxazole, 2-(1-piperidinyl)-
- RG64ANK4BD
- CHEMBL102655
- WAY-311955
- EINECS 220-660-5
- 2-Piperidino-1,3-benzoxazole
- F6610-7380
- NS00049344
- 2-(1-Piperidinyl)benzoxazole
- SCHEMBL1981175
- EU-0009292
- HS-5996
- 2-(piperidin-1-yl)benzo[d]oxazole
- Benzoxazole, 2-piperidino-
- 2-piperidin-1-yl-1,3-benzoxazole
- DTXSID2062668
-
- Inchi: InChI=1S/C12H14N2O/c1-4-8-14(9-5-1)12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2
- InChI Key: ZSBQPJZYLMTSLO-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)C2=NC3=CC=CC=C3O2
Computed Properties
- Exact Mass: 202.11072
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 29.27
2-(piperidin-1-yl)-1,3-benzoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-7380-10μmol |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-5μmol |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-30mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-75mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6610-7380-2mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-3mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-15mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-20μmol |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6610-7380-50mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6610-7380-1mg |
2-(piperidin-1-yl)-1,3-benzoxazole |
2851-09-4 | 1mg |
$81.0 | 2023-09-07 |
2-(piperidin-1-yl)-1,3-benzoxazole Related Literature
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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